

what is S-HP210 compound

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Compound of Interest

Compound Name: S-HP210
Cat. No.: B12417354

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An In-Depth Technical Guide to **S-HP210**: A Selective Glucocorticoid Receptor Modulator For Researchers, Scientists, and Drug Development Professionals

Abstract

S-HP210 is identified as a potent and selective glucocorticoid receptor (GR) modulator. This class of compounds, known as SGRMs, represents a significant area of research in the development of therapies with the anti-inflammatory efficacy of traditional glucocorticoids but with a reduced side-effect profile. **S-HP210** is reported to inhibit the transcription of Nuclear Factor-kappa B (NF-κB) with an IC50 of 1.92 μM.[1] This technical guide provides a comprehensive overview of the core characteristics of a compound with the profile of **S-HP210**, including its mechanism of action, representative quantitative data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

While extensive physical characterization data for **S-HP210** is not publicly available, the fundamental properties are listed below. These would be essential for its handling and formulation in a research setting.

Property	Value
Molecular Formula	C22H19N3O2S2
Molecular Weight	437.54 g/mol
CAS Number	728039-52-9 (for the related compound HP210)
Appearance	White to off-white solid (typical)
Solubility	Soluble in DMSO (typical for screening compounds)
Purity	>98% (as determined by HPLC, typical)

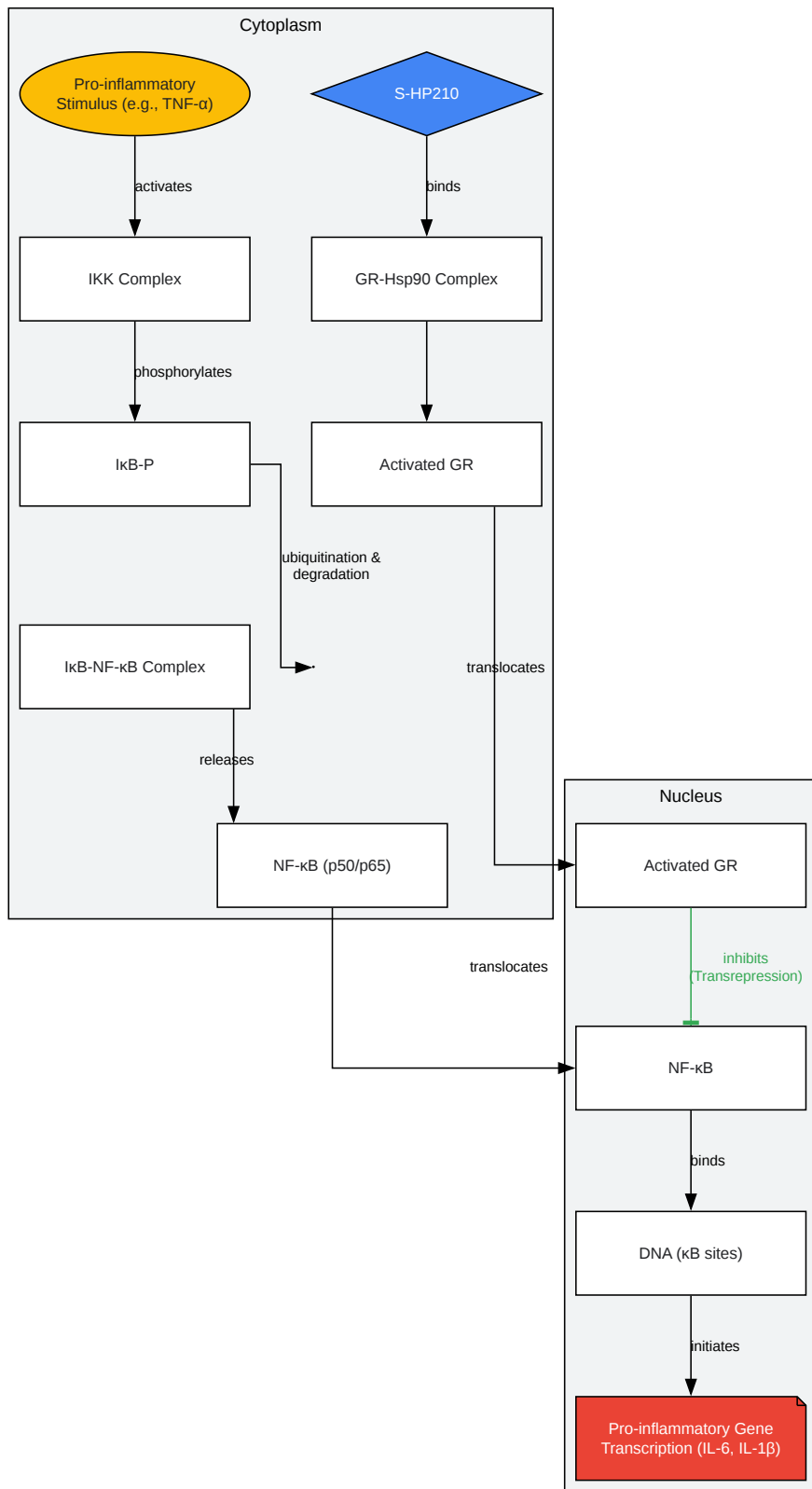
Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Selective Glucocorticoid Receptor Modulators (SGRMs) like **S-HP210** are designed to differentiate the downstream effects of Glucocorticoid Receptor (GR) activation.[2][3] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, where it can influence gene expression through two primary mechanisms:

- **Transactivation:** The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.
- **Transrepression:** The GR monomer interacts with other transcription factors, such as NF-κB and Activator Protein-1 (AP-1), to inhibit their activity. This process is responsible for the majority of the anti-inflammatory effects of glucocorticoids.[3]

S-HP210 is characterized as an inhibitor of NF-κB transcription, suggesting that its primary mechanism of action is through transrepression. By selectively promoting the transrepression pathway over the transactivation pathway, **S-HP210** has the potential to retain anti-inflammatory properties while minimizing the risk of adverse metabolic effects.

Signaling Pathway of S-HP210 Mediated NF-κB Inhibition



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S-HP210 inhibits inflammation via GR-mediated transrepression of NF- κ B.

Quantitative Data

The following table summarizes the known inhibitory concentration of **S-HP210** against NF- κ B and provides representative data for other key pharmacological parameters typical for a compound in this class.

Parameter	Test System	Value (Representative)
NF- κ B Inhibition (IC50)	HEK293 cells with NF- κ B luciferase reporter	1.92 μ M[1]
Glucocorticoid Receptor Binding (Ki)	Human recombinant GR binding assay	50 nM
Cellular Anti-inflammatory Potency (IC50)	LPS-stimulated peripheral blood mononuclear cells	150 nM
GRE-mediated Transactivation (EC50)	A549 cells with MMTV-luciferase reporter	> 10 μ M

Experimental Protocols

Detailed methodologies for the evaluation of SGRMs are crucial for reproducible results. The following are representative protocols for key in vitro assays.

NF- κ B Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **S-HP210** on NF- κ B transcriptional activity.

Materials:

- HEK293 cell line stably transfected with an NF- κ B-driven luciferase reporter construct.
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

- **S-HP210** stock solution (10 mM in DMSO).
- Tumor Necrosis Factor-alpha (TNF- α) solution (20 ng/mL).
- Luciferase assay reagent.
- White, opaque 96-well microplates.

Procedure:

- Seed HEK293-NF- κ B-luc cells in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **S-HP210** in DMEM.
- Remove the culture medium and add 100 μ L of the **S-HP210** dilutions to the respective wells. Incubate for 1 hour.
- Add 10 μ L of TNF- α solution to each well (final concentration 2 ng/mL) to stimulate NF- κ B activity. Include wells with no TNF- α as a negative control.
- Incubate the plates for 6 hours at 37°C in a CO₂ incubator.
- Equilibrate the plate to room temperature.
- Add 100 μ L of luciferase assay reagent to each well.
- Measure luminescence using a microplate luminometer.
- Calculate the percentage of inhibition relative to the TNF- α stimulated control and determine the IC₅₀ value using non-linear regression analysis.

IL-6 Expression Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the effect of **S-HP210** on the production of the pro-inflammatory cytokine IL-6.

Materials:

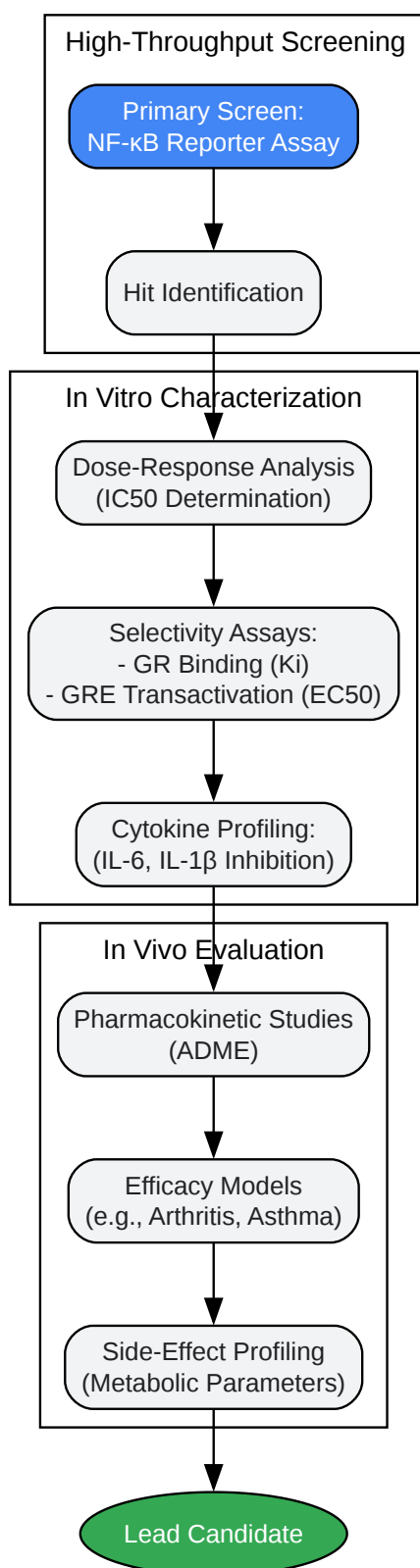
- Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
- RPMI-1640 medium with 10% FBS.
- **S-HP210** stock solution (10 mM in DMSO).
- Lipopolysaccharide (LPS) solution (100 ng/mL).
- Human IL-6 ELISA kit.

Procedure:

- Plate PBMCs in 96-well plates at a density of 2×10^5 cells/well.
- Add serial dilutions of **S-HP210** to the wells and incubate for 1 hour.
- Stimulate the cells with LPS (final concentration 10 ng/mL).
- Incubate for 24 hours at 37°C.
- Centrifuge the plate and collect the supernatant.
- Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the IC50 value for the inhibition of IL-6 production.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel SGRM like **S-HP210**.



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A typical workflow for the discovery and development of a selective GR modulator.

Conclusion

S-HP210 is a selective glucocorticoid receptor modulator with potent inhibitory activity against NF-κB transcription. This profile suggests its potential as a valuable research tool for investigating the dissociated effects of GR modulation and as a lead compound for the development of novel anti-inflammatory therapies with an improved safety profile. Further characterization of its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

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